

Chmfl-flt3-122: A Deep Dive into its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chmfl-flt3-122*

Cat. No.: *B606659*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of **Chmfl-flt3-122**, a potent and orally available inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.

Introduction

Chmfl-flt3-122 has emerged as a promising therapeutic candidate for acute myeloid leukemia (AML), particularly for patients harboring FLT3 internal tandem duplication (ITD) mutations. A critical aspect of its preclinical evaluation is its selectivity profile against other kinases, as off-target effects can lead to toxicity and limit therapeutic efficacy. This guide summarizes the quantitative data on its inhibitory activity, details the experimental methodologies for assessing kinase inhibition, and visualizes the relevant biological pathways.

Quantitative Kinase Selectivity Profile

The inhibitory activity of **Chmfl-flt3-122** has been evaluated against a panel of kinases to determine its selectivity. The following tables summarize the key quantitative data from both biochemical and cell-based assays.

Table 1: Biochemical IC50 Values for Chmfl-flt3-122

Kinase	IC50 (nM)
FLT3	40[1][2][3]
BTK	421[1][3]
c-KIT	559[1][3]

IC50 (Half-maximal inhibitory concentration) values were determined in biochemical assays.

Table 2: Cellular GI50 Values for Chmfl-flt3-122

Cell Line Model	Target	GI50 (nM)	Fold Selectivity (c-KIT/FLT3)
TEL-fusion isogenic BaF3	FLT3	11[4][5][6]	170[4][5][6]
TEL-fusion isogenic BaF3	c-KIT	1900[4][5][6]	

GI50 (Half-maximal growth inhibition) values were determined in cell-based assays. The 170-fold selectivity highlights the potential for a wider therapeutic window by avoiding myelosuppression associated with c-KIT inhibition.[4][5][6]

Experimental Protocols

While the exact proprietary protocols for the determination of **Chmfl-flt3-122**'s IC50 values are not publicly detailed, a representative methodology for an in vitro kinase inhibition assay is described below. This protocol is based on commonly used platforms such as the ADP-Glo™ Kinase Assay.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Chmfl-flt3-122** against target kinases (e.g., FLT3, BTK, c-KIT).

Materials:

- Recombinant human kinase enzymes (FLT3, BTK, c-KIT)
- Kinase-specific substrate (e.g., a generic tyrosine kinase substrate or a specific peptide)
- ATP (Adenosine triphosphate)
- **Chmfl-flt3-122** (serially diluted)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- 384-well white assay plates
- Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Chmfl-flt3-122** in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations. A typical starting concentration range would be from 1 μM down to 0.1 nM.
- **Reaction Setup:** In a 384-well plate, add the following components in order:
 - Kinase assay buffer
 - **Chmfl-flt3-122** at various concentrations
 - Recombinant kinase enzyme
 - A mixture of the kinase substrate and ATP to initiate the reaction.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- **Detection:**

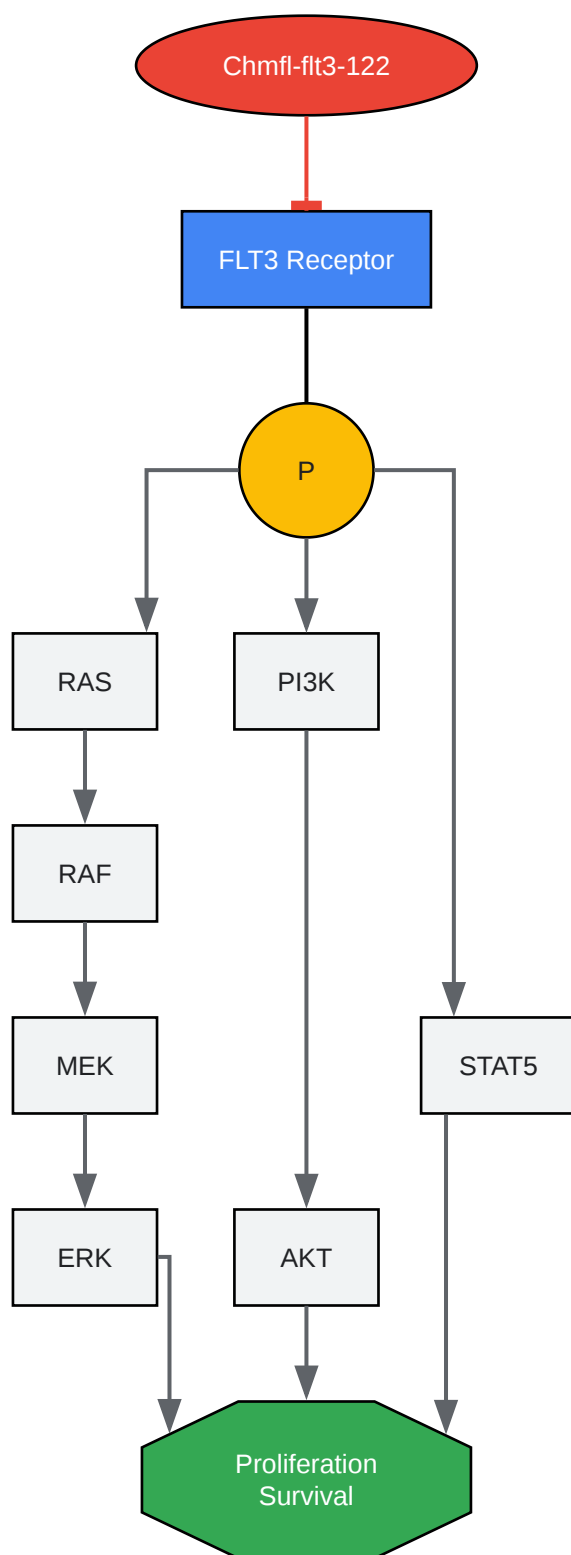
- Add ADP-Glo™ Reagent to the wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence intensity using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all data points.
 - Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" or "no enzyme" control as 0% activity.
 - Plot the percentage of kinase activity against the logarithm of the **Chmfl-flt3-122** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of FLT3

The following diagram illustrates the downstream signaling pathways activated by FLT3.

Chmfl-flt3-122 inhibits the initial autophosphorylation of FLT3, thereby blocking these pro-survival and proliferative signals.

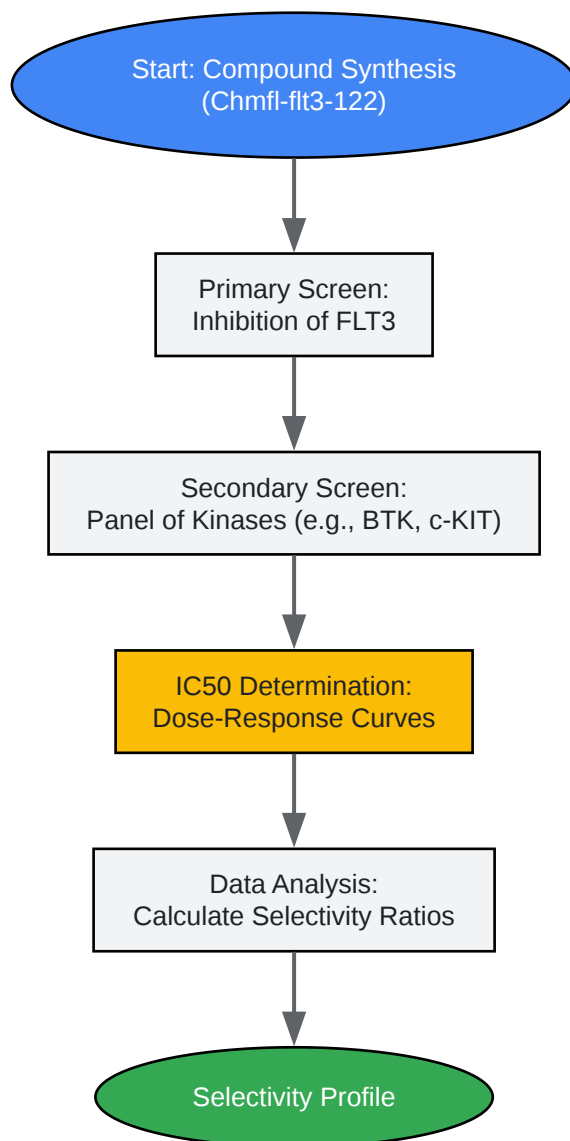


[Click to download full resolution via product page](#)

Caption: FLT3 Signaling Pathway and Inhibition by **Chmfl-flt3-122**.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like **Chmf1-flt3-122**.



[Click to download full resolution via product page](#)

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

Chmf1-flt3-122 demonstrates potent inhibition of FLT3 kinase with a favorable selectivity profile against other kinases such as BTK and c-KIT. The significant selectivity over c-KIT observed in

cellular assays suggests a reduced potential for myelosuppressive side effects. The data presented in this guide, along with the outlined experimental methodologies, provide a comprehensive overview of the kinase selectivity of **Chmfl-flt3-122**, supporting its continued development as a targeted therapy for FLT3-mutated AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. betalifesci.com [betalifesci.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Reactome | FLT3 Signaling [reactome.org]
- 6. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chmfl-flt3-122: A Deep Dive into its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606659#chmfl-flt3-122-selectivity-profile-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com